molecular formula C9H11NO3 B8025978 1-Ethoxy-3-methyl-5-nitrobenzene CAS No. 1881328-93-3

1-Ethoxy-3-methyl-5-nitrobenzene

Cat. No.: B8025978
CAS No.: 1881328-93-3
M. Wt: 181.19 g/mol
InChI Key: ZMGTUCAPQJXTQI-UHFFFAOYSA-N
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Description

1-Ethoxy-3-methyl-5-nitrobenzene is an organic compound belonging to the class of nitrobenzenes It is characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-methyl-5-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the nitration of 1-ethoxy-3-methylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions typically require maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The ethoxy and methyl groups can participate in nucleophilic substitution reactions. For example, the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium ethoxide in ethanol, potassium hydroxide in methanol.

Major Products:

    Reduction: 1-Ethoxy-3-methyl-5-aminobenzene.

    Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

1-Ethoxy-3-methyl-5-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It serves as a model substrate to investigate the mechanisms of nitroreductases.

    Medicine: Research into potential pharmaceutical applications includes exploring its derivatives as possible drug candidates with antimicrobial or anticancer properties.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals. Its derivatives may also find use in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethoxy-3-methyl-5-nitrobenzene primarily involves its interactions with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including enzyme inhibition or activation, DNA damage, and oxidative stress.

Comparison with Similar Compounds

  • 1-Ethoxy-4-methyl-2-nitrobenzene
  • 1-Methoxy-3-methyl-5-nitrobenzene
  • 1-Ethoxy-3-methyl-4-nitrobenzene

Comparison: 1-Ethoxy-3-methyl-5-nitrobenzene is unique due to the specific positioning of its functional groups on the benzene ring. This positioning influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in electrophilic aromatic substitution reactions and reduction processes. The presence of the ethoxy group also imparts distinct solubility and stability characteristics compared to methoxy-substituted analogs.

Properties

IUPAC Name

1-ethoxy-3-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9-5-7(2)4-8(6-9)10(11)12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGTUCAPQJXTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293888
Record name Benzene, 1-ethoxy-3-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881328-93-3
Record name Benzene, 1-ethoxy-3-methyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881328-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-ethoxy-3-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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